Masoprocol (CAS 27686-84-6), the strictly defined meso-stereoisomer of nordihydroguaiaretic acid (meso-NDGA), is a potent dicatechol lignan heavily utilized in advanced pharmacological and biochemical research. Unlike single-target agents, Masoprocol functions as a multi-target inhibitor, simultaneously suppressing pan-lipoxygenases (including 5-LOX and 15-LOX) and directly inhibiting receptor tyrosine kinases (RTKs) such as IGF-1R and HER2[1]. Furthermore, its four free phenolic hydroxyl groups confer exceptional antioxidant and reactive oxygen species (ROS) scavenging capabilities by halting the catalytic iron component of LOX enzymes in the Fe2+ state [1]. In procurement contexts, Masoprocol is prioritized by assay developers and formulation scientists who require a stereochemically pure, multi-pathway modulator for complex oncology, metabolic disease, and inflammatory models where standard selective inhibitors are inadequate [2].
Procuring generic botanical lignan extracts or alternative 5-LOX inhibitors introduces critical points of failure in experimental reproducibility and target engagement. Generic nordihydroguaiaretic acid is frequently supplied as a non-stereospecific mixture or crude extract, whereas Masoprocol is the strictly defined, biologically active meso-compound; substituting with undefined racemic mixtures leads to unpredictable IC50 variances and inconsistent off-target effects [1]. Furthermore, attempting to substitute Masoprocol with selective clinical 5-LOX inhibitors, such as Zileuton, fails because these alternatives lack Masoprocol's intrinsic ability to simultaneously inhibit receptor tyrosine kinases and scavenge reactive oxygen species [2]. Finally, substituting with synthetic methylated analogs like Terameprocol (tetra-O-methyl-NDGA) completely alters the pharmacological profile, abolishing the free catechol-dependent LOX inhibition in favor of Sp1 transcription factor suppression, rendering them non-interchangeable for lipoxygenase-driven pathway research [3].
In comparative enzymatic assays, Masoprocol demonstrates sub-micromolar potency against human 5-lipoxygenase (5-LOX) that exceeds standard clinical inhibitors. Specifically, Masoprocol achieves an IC50 of 0.097 µM for human 5-LOX, whereas the FDA-approved selective 5-LOX inhibitor Zileuton requires a higher concentration, exhibiting an IC50 of 0.15 µM under comparable conditions [1]. This heightened potency is attributed to Masoprocol's ability to halt the catalytic iron component of LOX enzymes in the Fe2+ state, preventing the redox cycle required for enzyme activation [1].
| Evidence Dimension | Human 5-LOX Inhibition (IC50) |
| Target Compound Data | 0.097 µM |
| Comparator Or Baseline | 0.15 µM (Zileuton) |
| Quantified Difference | Masoprocol exhibits an approximately 1.5-fold lower IC50 (higher potency) than Zileuton. |
| Conditions | In vitro human 5-LOX enzymatic assay |
Researchers developing highly sensitive inflammatory models must procure Masoprocol to achieve maximum 5-LOX suppression at lower molar concentrations than the standard Zileuton.
The pharmacological utility of Masoprocol relies entirely on its unmethylated dicatechol structure. When the four phenolic hydroxyl groups are methylated to form the synthetic analog Terameprocol (tetra-O-methyl-NDGA), the compound's ability to inhibit lipoxygenases and act as a redox-active ROS scavenger is fundamentally abolished [1]. While Terameprocol exhibits lower in vivo toxicity (tolerated up to 1700 mg/kg in humans compared to Masoprocol's LD50 of 75 mg/kg in mice), it shifts the mechanism of action entirely to Sp1 transcription factor inhibition [1]. Therefore, the free hydroxyls of Masoprocol are non-negotiable for LOX- and RTK-directed applications.
| Evidence Dimension | Lipoxygenase and redox-active target engagement |
| Target Compound Data | Active pan-LOX and RTK inhibition (due to 4 free phenolic hydroxyls) |
| Comparator Or Baseline | Inactive against LOX/RTK (Terameprocol / tetra-O-methyl-NDGA) |
| Quantified Difference | Complete loss of LOX/RTK inhibitory function upon methylation. |
| Conditions | Structure-activity relationship comparison of NDGA vs. methylated derivatives |
Buyers targeting lipoxygenase or receptor tyrosine kinase pathways must specifically procure the unmethylated Masoprocol, as methylated analogs will fail to engage these primary targets.
Masoprocol exhibits highly solvent-dependent solubility profiles that dictate its processability in laboratory settings. In aqueous environments (water or 1X PBS), Masoprocol is poorly soluble, achieving maximum concentrations of only 0.05 to 0.08 mg/mL [1]. However, in organic solvents such as DMSO and ethanol, its solubility exceeds 100 mg/mL, representing a greater than 1,250-fold increase [1]. For topical or complex in vitro formulations, co-solvent systems are required; for instance, a 70:30 ratio of 1X PBS to PEG 400 yields a working solubility of 0.5 mg/mL, which is sufficient to maintain sink conditions in receptor media during permeation studies [1].
| Evidence Dimension | Maximum Solubility |
| Target Compound Data | >100 mg/mL (in DMSO and Ethanol) |
| Comparator Or Baseline | 0.05 - 0.08 mg/mL (in Water / 1X PBS) |
| Quantified Difference | >1,250-fold higher solubility in organic solvents vs. aqueous buffers. |
| Conditions | Room temperature saturation, analyzed via HPLC |
Formulation scientists must procure appropriate organic solvents (e.g., DMSO) or PEG-based co-solvents alongside Masoprocol to prevent precipitation and ensure reproducible dosing in assays.
Because Masoprocol simultaneously inhibits 5-LOX and receptor tyrosine kinases (IGF-1R and HER2), it is the preferred standard for modeling complex tumor microenvironments where single-target inhibitors (like Zileuton) fail to capture synergistic pathway suppression[1].
Leveraging its high solubility in DMSO and propylene glycol (>100 mg/mL and 15 mg/mL, respectively), Masoprocol is ideally suited for the development of topical delivery vehicles targeting cutaneous damage, ROS scavenging, and actinic keratosis research [2].
Masoprocol is utilized in metabolic research due to its established in vivo efficacy in reducing hepatic triglyceride concentrations and acting as an antihyperglycemic agent, providing a reliable multi-pathway baseline for Nrf2 activation studies[1].